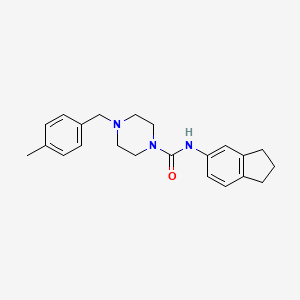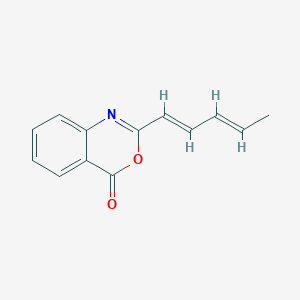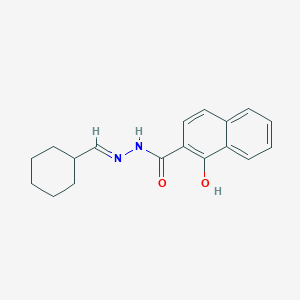
N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide
説明
N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1997 by scientists at Merck Research Laboratories and has since been used extensively in scientific research.
作用機序
N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide selectively binds to dopamine D4 receptors and blocks their activation by dopamine. By doing so, it inhibits the downstream signaling pathways that are activated by dopamine D4 receptors, leading to a decrease in their physiological effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease locomotor activity, reduce the reinforcing effects of drugs of abuse, and impair cognitive function.
実験室実験の利点と制限
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide in lab experiments is its selectivity for dopamine D4 receptors, which allows for more precise investigation of their role in physiological and pathological processes. However, its use is limited by the fact that dopamine D4 receptors are not expressed in all tissues and cell types, which can limit its applicability in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide. One area of interest is the role of dopamine D4 receptors in psychiatric disorders such as schizophrenia and bipolar disorder. Another area of interest is the potential therapeutic use of dopamine D4 receptor antagonists in the treatment of addiction and other disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide and its potential limitations as a research tool.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been used extensively in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes. It has been used to investigate the effects of dopamine D4 receptor blockade on behavior, cognition, and addiction.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-17-5-7-18(8-6-17)16-24-11-13-25(14-12-24)22(26)23-21-10-9-19-3-2-4-20(19)15-21/h5-10,15H,2-4,11-14,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWPBRQVWFMMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]androst-5-ene-3,17-diol](/img/structure/B4839253.png)
![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4839263.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4839268.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4839282.png)

![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4839286.png)
![1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4839299.png)
![1,3,6-trimethyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839308.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839315.png)

![1-(3-isoxazolyl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4839333.png)

